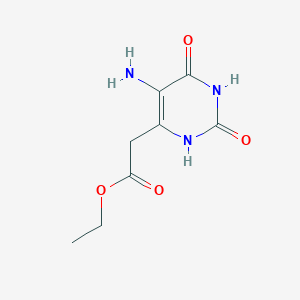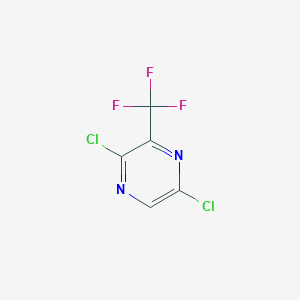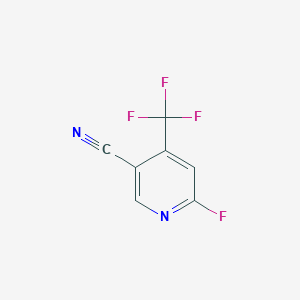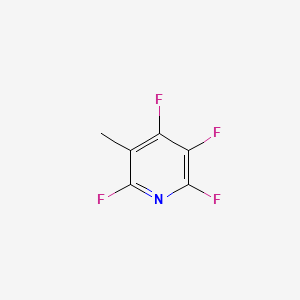
3-Methyl-2,4,5,6-tetrafluoropyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3,4,6-Tetrafluoro-5-methylpyridine is a fluorinated pyridine derivative with the molecular formula C6H3F4N This compound is characterized by the presence of four fluorine atoms and one methyl group attached to the pyridine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,6-Tetrafluoro-5-methylpyridine typically involves the fluorination of pyridine derivatives. One common method is the reaction of pentafluoropyridine with appropriate nucleophiles under controlled conditions. For example, the reaction of pentafluoropyridine with malononitrile in the presence of a base such as potassium carbonate in dimethylformamide (DMF) at reflux temperature yields 2,3,4,6-Tetrafluoro-5-methylpyridine .
Industrial Production Methods
Industrial production of fluorinated pyridines often involves large-scale fluorination processes using fluorinating agents such as cobalt trifluoride (CoF3) at elevated temperatures. These methods are designed to achieve high yields and purity, making them suitable for commercial applications .
化学反应分析
Types of Reactions
2,3,4,6-Tetrafluoro-5-methylpyridine undergoes various chemical reactions, including nucleophilic substitution, oxidation, and reduction. The presence of fluorine atoms makes the compound highly reactive towards nucleophiles, allowing for selective substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Reactions with nucleophiles such as malononitrile, piperazine, and tetrazole-5-thiol under basic conditions (e.g., potassium carbonate in DMF) result in the formation of substituted pyridine derivatives.
Oxidation and Reduction: The compound can also undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Major Products Formed
The major products formed from nucleophilic substitution reactions include various substituted pyridine derivatives, which can be further characterized using techniques such as NMR spectroscopy and X-ray crystallography .
科学研究应用
2,3,4,6-Tetrafluoro-5-methylpyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of agrochemicals and pharmaceuticals
作用机制
The mechanism of action of 2,3,4,6-Tetrafluoro-5-methylpyridine primarily involves nucleophilic substitution reactions. The electron-withdrawing effect of the fluorine atoms activates the pyridine ring towards nucleophilic attack, facilitating the formation of substituted derivatives. The regioselectivity of these reactions is influenced by the position of the fluorine atoms and the nature of the nucleophile .
相似化合物的比较
Similar Compounds
- 2,3,5,6-Tetrafluoro-4-methylpyridine
- 2,3,5,6-Tetrafluoropyridine
- 2,3,5,6-Tetrafluoro-4-pyridinecarbonitrile
- 2,3,5,6-Tetrafluoroisonicotinamidine
Uniqueness
2,3,4,6-Tetrafluoro-5-methylpyridine is unique due to the specific arrangement of fluorine atoms and the presence of a methyl group, which imparts distinct chemical reactivity and physical properties. This makes it particularly valuable in applications requiring selective nucleophilic substitution and high chemical stability.
属性
CAS 编号 |
84940-54-5 |
|---|---|
分子式 |
C6H3F4N |
分子量 |
165.09 g/mol |
IUPAC 名称 |
2,3,4,6-tetrafluoro-5-methylpyridine |
InChI |
InChI=1S/C6H3F4N/c1-2-3(7)4(8)6(10)11-5(2)9/h1H3 |
InChI 键 |
DUFOHYCSOGQPSV-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=C(N=C1F)F)F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


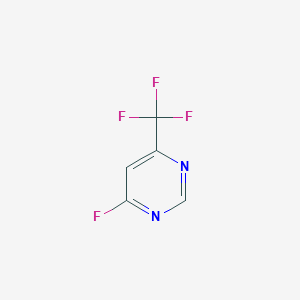
![1,4-Dihydropyrido[2,3-d]pyrimidin-4-ol](/img/structure/B13112018.png)
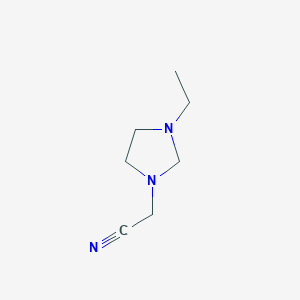
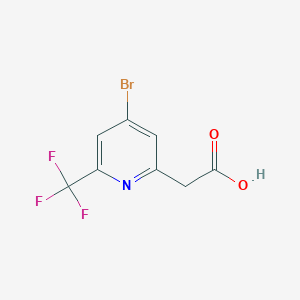
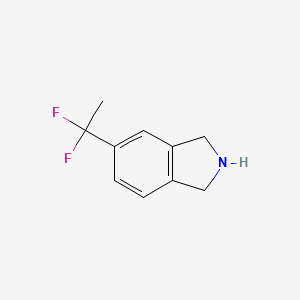
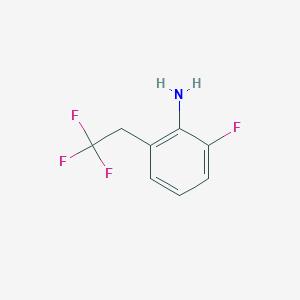
![2-(3-Chloro-4-methoxyphenyl)-1-(5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)ethanone](/img/structure/B13112057.png)
![4-Hydroxy-8,8a-dihydroazeto[1,2-a]indol-2(1H)-one](/img/structure/B13112064.png)
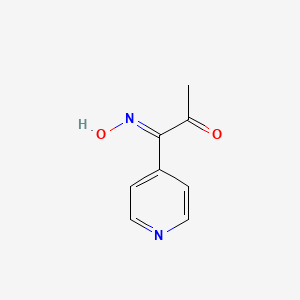
![tridecacyclo[24.20.2.02,25.04,45.07,44.09,42.010,39.012,37.015,36.017,34.018,31.020,29.023,28]octatetraconta-1(46),2(25),3,5,7,9,11,13,15,17,19,21,23,26,28,30,32,34,36,38,40,42,44,47-tetracosaene](/img/structure/B13112070.png)
![2,3-Dibromopyrido[2,3-b]pyrazine](/img/structure/B13112071.png)
